(s)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
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Overview
Description
3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- is a chemical compound known for its significant role in various scientific fields. It is also referred to as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol and is a major metabolite of the tobacco-specific nitrosamine NNK . This compound is recognized for its potent carcinogenic properties, particularly in the context of pulmonary carcinogenesis .
Preparation Methods
The synthesis of 3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- involves several synthetic routes and reaction conditions. One common method includes the nitrosation of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) to form the desired compound . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the successful formation of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction may yield alcohol derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of various derivatives . In biology and medicine, it is studied for its role in carcinogenesis and its potential as a biomarker for tobacco exposure . Additionally, it has applications in the industry, particularly in the synthesis of histone deacetylase inhibitors and as a peripheral vasodilator .
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- involves its metabolism and interaction with molecular targets. The compound is metabolized to form reactive intermediates that can bind to DNA and proteins, leading to mutagenesis and carcinogenesis . The molecular targets and pathways involved include the activation of cytochrome P450 enzymes and the formation of DNA adducts .
Comparison with Similar Compounds
3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- can be compared with other similar compounds such as NNK and NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) . While all these compounds share structural similarities and are metabolites of tobacco-specific nitrosamines, 3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- is unique in its specific metabolic pathways and its potent carcinogenic properties . Other similar compounds include 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and its various enantiomers .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-[(4S)-4-hydroxy-4-pyridin-3-ylbutyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/t10-/m0/s1 |
InChI Key |
OGRXKBUCZFFSTL-JTQLQIEISA-N |
Isomeric SMILES |
CN(CCC[C@@H](C1=CN=CC=C1)O)N=O |
Canonical SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
Origin of Product |
United States |
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